molecular formula C28H21Cl2N3O5 B12017181 [1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

Cat. No.: B12017181
M. Wt: 550.4 g/mol
InChI Key: FIYYHUHEZVIZKH-WCMJOSRZSA-N
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Description

“[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate” is a complex organic compound with a unique structure. Let’s break it down:

    Chemical Formula: CHNOCl

    IUPAC Name: (E)-N’-[(4-ethoxyphenyl)carbamohydrazono]-2,4-dichlorobenzohydrazide

This compound combines naphthalene and 2,4-dichlorobenzoate moieties, making it intriguing for various scientific applications.

Preparation Methods

Synthetic Routes::

    Hydrazinolysis of 2,4-dichlorobenzoyl chloride:

    Condensation with 4-ethoxyaniline:

Industrial Production::
  • Industrial-scale synthesis typically involves batch reactions using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

    Reduction: The compound can undergo reduction reactions, converting the carbonyl group to a hydroxyl group.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups.

    Common Reagents: Hydrazine, 4-ethoxyaniline, reducing agents.

    Major Products: The primary product is the target compound itself.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis due to its unique structure.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

    Medicine: Studied for its pharmacological effects (e.g., anti-inflammatory or anticancer properties).

    Industry: May find applications in materials science or as intermediates for drug development.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application. For instance, in medicine, it could interact with cellular targets or pathways to exert therapeutic effects.

Comparison with Similar Compounds

    Uniqueness: Its combination of naphthalene and 2,4-dichlorobenzoate moieties sets it apart.

    Similar Compounds: Other hydrazide derivatives, such as related benzohydrazides.

Remember that this compound’s potential lies in its versatility and intriguing structure. Researchers continue to explore its applications across various scientific domains

Properties

Molecular Formula

C28H21Cl2N3O5

Molecular Weight

550.4 g/mol

IUPAC Name

[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C28H21Cl2N3O5/c1-2-37-20-11-9-19(10-12-20)32-26(34)27(35)33-31-16-23-21-6-4-3-5-17(21)7-14-25(23)38-28(36)22-13-8-18(29)15-24(22)30/h3-16H,2H2,1H3,(H,32,34)(H,33,35)/b31-16+

InChI Key

FIYYHUHEZVIZKH-WCMJOSRZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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